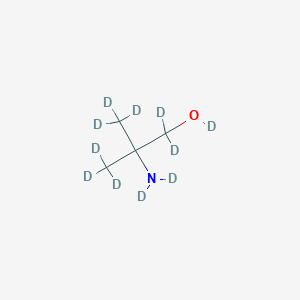
Tris(cyclopentadienyl)erbium(III), 99.99% trace metals basis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(cyclopentadienyl)erbium is an organometallic compound with the chemical formula Er(C5H5)3. It consists of an erbium ion coordinated to three cyclopentadienyl ligands. This compound is notable for its unique properties and applications in various fields, including materials science and catalysis .
Preparation Methods
Tris(cyclopentadienyl)erbium can be synthesized by reacting cyclopentadienyl sodium with erbium trichloride in the presence of dimethyl sulfide. The reaction typically proceeds under an inert atmosphere to prevent oxidation. The product is then purified through appropriate purification steps, such as recrystallization .
Chemical Reactions Analysis
Tris(cyclopentadienyl)erbium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form erbium oxides.
Reduction: It can be reduced under specific conditions to yield lower oxidation state compounds.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands, such as phosphines or isonitriles, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligand exchange reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris(cyclopentadienyl)erbium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: It is employed in the synthesis of advanced materials, such as nanomaterials and thin films.
Biology and Medicine: While its direct applications in biology and medicine are limited, it serves as a model compound for studying the behavior of lanthanides in biological systems.
Industry: It is used in the production of high-purity erbium for various industrial applications.
Mechanism of Action
The mechanism of action of tris(cyclopentadienyl)erbium involves its ability to coordinate with various substrates through its cyclopentadienyl ligands. This coordination facilitates various catalytic processes, such as polymerization and hydrogenation. The molecular targets and pathways involved depend on the specific reaction and substrate .
Comparison with Similar Compounds
Tris(cyclopentadienyl)erbium can be compared with other similar compounds, such as:
- Tris(cyclopentadienyl)lanthanum
- Tris(cyclopentadienyl)yttrium
- Tris(cyclopentadienyl)neodymium
These compounds share similar structures and properties but differ in their specific reactivity and applications. Tris(cyclopentadienyl)erbium is unique due to its specific coordination chemistry and the particular applications it finds in materials science and catalysis .
Properties
Molecular Formula |
C15H15Er |
|---|---|
Molecular Weight |
362.54 g/mol |
InChI |
InChI=1S/3C5H5.Er/c3*1-2-4-5-3-1;/h3*1-5H; |
InChI Key |
PZZJDXSEOYCOQS-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Er] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)
![N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)

![(S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060500.png)










